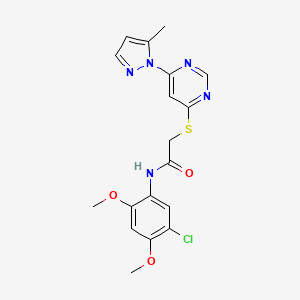

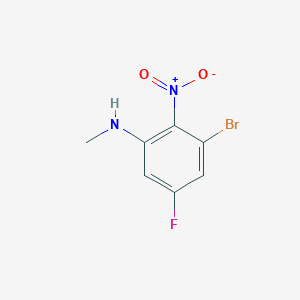

3-bromo-5-fluoro-N-methyl-2-nitroaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-bromo-5-fluoro-N-methyl-2-nitroaniline is a chemical compound with the CAS Number: 1401817-62-6 . It has a molecular weight of 249.04 . The compound is a powder at room temperature .

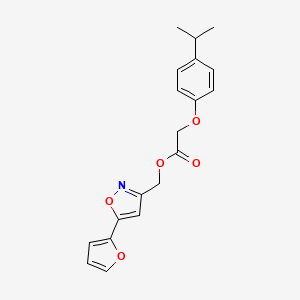

Molecular Structure Analysis

The molecular structure of 3-bromo-5-fluoro-N-methyl-2-nitroaniline can be represented by the InChI code: 1S/C7H6BrFN2O2/c1-10-6-3-4(9)2-5(8)7(6)11(12)13/h2-3,10H,1H3 . This indicates that the molecule consists of a bromine atom (Br), a fluorine atom (F), a methyl group (CH3), and a nitro group (NO2) attached to an aniline (C6H5NH2) ring.Physical And Chemical Properties Analysis

3-bromo-5-fluoro-N-methyl-2-nitroaniline is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.Aplicaciones Científicas De Investigación

Fluorine-18 Labeling for Imaging

Fluorine-18 labeled reagents, such as methyl 3-[18F]fluoro-5-nitrobenzimidate, are crucial for covalently attaching fluorine-18 to proteins, aiding in the development of imaging agents for positron emission tomography (PET) scans. This technique, which involves moderate yields and synthesis times, is applied to various proteins including human serum albumin and immunoglobulin A, enabling detailed imaging for medical diagnostics and research purposes (Kilbourn et al., 1987).

Carcinogenicity Studies

The structure of compounds like N-nitroso-N-methylaniline and its derivatives, including those with bromine and fluorine substitutions, has been studied in relation to carcinogenicity in rats. Such research contributes to understanding the carcinogenic potential of various chemical compounds, revealing that the presence of substituents in the aromatic ring significantly influences carcinogenic activity without directly correlating with bacterial mutagenesis assays (Kroeger-Koepke et al., 1983).

Synthesis of Fluorescent Probes

Innovative fluorescent probes, such as indolizino[3,2-c]quinolines, are synthesized through oxidative Pictet-Spengler cyclization, involving compounds like 2-bromo-2'-nitroacetophenone. These probes, with their unique optical properties, are pivotal for biomedical applications, including use as fluorescent markers in aqueous systems, highlighting the critical role of halogenated nitro compounds in the development of new diagnostic tools (Park et al., 2015).

Safety and Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Hazard statements include H302, H312, H315, H319, H332, H335, indicating that it can be harmful if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation .

Mecanismo De Acción

Target of Action

Nitroaniline compounds are generally known to interact with various enzymes and receptors in the body, altering their function and leading to various physiological effects .

Mode of Action

The mode of action of 3-bromo-5-fluoro-N-methyl-2-nitroaniline involves several steps. The nitro group in the compound is a meta-directing group, meaning it directs subsequent reactions to occur at the meta position on the aromatic ring . The compound undergoes nitration, followed by conversion of the nitro group to an amine, and finally bromination . Each of these steps involves specific interactions with the compound’s targets, leading to changes in their function .

Biochemical Pathways

Nitroaniline compounds are known to interfere with various biochemical pathways, including those involved in cellular respiration and dna synthesis .

Pharmacokinetics

The compound’s molecular weight (24904 g/mol) and physical form (powder) suggest that it may be absorbed orally and distributed throughout the body . The presence of functional groups such as the nitro group and the amine group may also influence its metabolism and excretion .

Result of Action

Nitroaniline compounds can cause various physiological effects, including changes in enzyme activity, alterations in cellular respiration, and disruption of dna synthesis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-bromo-5-fluoro-N-methyl-2-nitroaniline. For instance, the compound’s storage temperature (room temperature) can affect its stability . Additionally, the compound’s safety information indicates that it may pose certain hazards, including skin and eye irritation and specific target organ toxicity, suggesting that its action and efficacy may be influenced by factors such as exposure route and duration .

Propiedades

IUPAC Name |

3-bromo-5-fluoro-N-methyl-2-nitroaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFN2O2/c1-10-6-3-4(9)2-5(8)7(6)11(12)13/h2-3,10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNPRPWDFMAGZOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C(=CC(=C1)F)Br)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-5-fluoro-N-methyl-2-nitroaniline | |

CAS RN |

1401817-62-6 |

Source

|

| Record name | 3-bromo-5-fluoro-N-methyl-2-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3,4-dimethoxyphenyl)-6-(3-isopropoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2987789.png)

![N-butyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2987790.png)

![N-(4-chlorophenyl)-1,4,9-trioxa-12-azadispiro[4.2.4.2]tetradecane-12-carboxamide](/img/structure/B2987792.png)

![2,3-Dimethyl-6-(4-nitrophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B2987796.png)

![N-benzyl-5-oxo-N-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2987798.png)

![2-{[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B2987807.png)

![N-(2-oxo-2-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethyl)benzamide](/img/structure/B2987809.png)